Brugine

Description

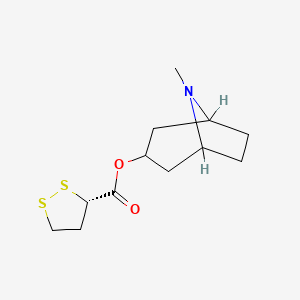

Structure

3D Structure

Properties

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (3S)-dithiolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S2/c1-13-8-2-3-9(13)7-10(6-8)15-12(14)11-4-5-16-17-11/h8-11H,2-7H2,1H3/t8?,9?,10?,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJOZZSCQUTEBY-QUBJWBRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3CCSS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2CCC1CC(C2)OC(=O)[C@@H]3CCSS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332035 | |

| Record name | Brugine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14912-30-2 | |

| Record name | Brugine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemical Landscape of Brugine: A Technical Guide for Researchers

An In-depth Examination of the Structure, Properties, and Biological Potential of a Unique Tropane (B1204802) Alkaloid

Abstract

Brugine, a sulfur-containing tropane alkaloid, represents a fascinating and underexplored natural product with potential pharmacological applications. First isolated from the mangrove plant Bruguiera sexangula, its unique chemical architecture, combining a tropane core with a dithiolane moiety, has attracted interest for its reported cytotoxic activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Brugine, tailored for researchers, scientists, and drug development professionals. It consolidates available data on its isolation, potential mechanisms of action, and offers detailed experimental considerations for future research.

Chemical Structure and Properties

Brugine is chemically defined as (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (3S)-dithiolane-3-carboxylate.[1] Its structure is characterized by the fusion of a tropane alkaloid skeleton with a 1,2-dithiolane-3-carboxylic acid ester. The tropane moiety is a bicyclic amine that forms the core of numerous biologically active compounds, while the dithiolane ring introduces a unique sulfur-containing element.

Structural Details

-

IUPAC Name: (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (3S)-dithiolane-3-carboxylate[1]

-

Molecular Formula: C₁₂H₁₉NO₂S₂[1]

-

Canonical SMILES: CN1C2CCC1CC(C2)OC(=O)[C@@H]3CCSS3[1]

-

InChI Key: BOJOZZSCQUTEBY-QUBJWBRDSA-N[1]

Physicochemical Properties

Brugine is described as an oil and is soluble in a range of organic solvents, including chloroform (B151607), dichloromethane, ethyl acetate, DMSO, and acetone.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 273.42 g/mol | [1] |

| Appearance | Oil | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Storage | Desiccate at -20°C | [1] |

Table 1: Physicochemical Properties of Brugine.

Biological Activity and Mechanism of Action

Putative Signaling Pathways

A network pharmacology study has suggested potential molecular mechanisms for Brugine's anticancer effects, particularly in the context of breast cancer. This computational analysis identified several key signaling pathways that may be modulated by Brugine, including:

-

cAMP signaling pathway

-

JAK/STAT signaling pathway

-

PI3K-Akt signaling pathway

It is important to note that these findings are based on computational predictions and await experimental validation to confirm the direct effects of Brugine on these pathways.

Experimental Protocols

Isolation of Brugine from Bruguiera sexangula

The following protocol is based on the original method described by Loder and Russell in 1969 for the extraction of alkaloids from the bark of Bruguiera sexangula.[2]

dot

Caption: Workflow for the isolation of Brugine.

Methodology:

-

Extraction: Milled bark of Bruguiera sexangula (35 kg) is percolated with ethanol at 40°C. The resulting ethanolic solution is concentrated under reduced pressure.

-

Acid-Base Extraction:

-

The concentrated extract is diluted with water and then basified with ammonia.

-

This aqueous mixture is extracted with chloroform.

-

The chloroform extract is then treated with 0.5N sulfuric acid to extract the alkaloids into the aqueous phase.

-

The acidic aqueous phase is clarified and washed with chloroform to remove non-basic impurities.

-

The clarified acidic solution is then basified again with ammonia.

-

-

Final Extraction and Isolation:

-

The basified aqueous solution is re-extracted with chloroform.

-

The final chloroform extract is concentrated to yield the crude alkaloid mixture as a gum.

-

-

Purification (General): The crude mixture can be further purified using chromatographic techniques, such as column chromatography, to isolate Brugine.

Spectroscopic Characterization

Detailed spectroscopic data for pure Brugine is not extensively published. However, based on its chemical structure, the expected spectral characteristics can be inferred from data on related tropane alkaloids and dithiolane-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tropane skeleton, including the N-methyl group (a singlet), and protons on the bicyclic ring system. The dithiolane ring will exhibit signals for the methine and methylene (B1212753) protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the carbons of the tropane ring, and the carbons of the dithiolane moiety.

Infrared (IR) Spectroscopy

The IR spectrum of Brugine is expected to show key absorption bands corresponding to its functional groups:

-

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group.

-

C-O Stretch: Bands corresponding to the C-O stretching of the ester.

-

S-S Stretch: A weaker absorption band for the disulfide bond in the dithiolane ring.

-

C-N Stretch: Vibrations associated with the tertiary amine of the tropane ring.

-

C-H Stretch: Absorptions for the various C-H bonds in the molecule.

Mass Spectrometry (MS)

Mass spectrometry would be expected to show the molecular ion peak corresponding to the molecular weight of Brugine (273.42 g/mol ). Fragmentation patterns would likely involve cleavage of the ester bond and fragmentation of the tropane and dithiolane rings, providing further structural information.

Conclusion and Future Directions

Brugine remains a natural product of significant interest due to its unique structure and preliminary indications of biological activity. This guide consolidates the current knowledge on its chemical and physical properties. However, to fully realize its therapeutic potential, further research is critically needed.

Future research should focus on:

-

Quantitative Biological Evaluation: Performing in vitro and in vivo studies to determine the specific IC50 values of Brugine against a panel of cancer cell lines, including Sarcoma 180 and Lewis Lung carcinoma, to validate the initial findings.

-

Mechanism of Action Studies: Experimentally validating the predicted signaling pathway modulation to elucidate the precise molecular targets of Brugine.

-

Total Synthesis: Developing a robust total synthesis of Brugine to enable the production of larger quantities for extensive biological testing and the generation of analogs for structure-activity relationship studies.

-

Detailed Spectroscopic Analysis: Publishing a complete and assigned set of NMR, IR, and high-resolution mass spectrometry data to serve as a definitive reference for the scientific community.

The exploration of novel marine and plant-derived natural products like Brugine holds considerable promise for the discovery of new therapeutic leads. This technical guide serves as a foundational resource to stimulate and support further investigation into this intriguing molecule.

References

An In-depth Technical Guide on the Endogenous Function and Biological Activities of Brugine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brugine is a tropane (B1204802) alkaloid first identified in 1966, isolated from the stem bark of the mangrove species Bruguiera sexangula.[1][2] As a secondary metabolite, the endogenous function of brugine within the plant is presumed to be primarily defensive, a common role for alkaloids in protecting plants from herbivores and pathogens. While direct experimental evidence detailing its specific physiological roles within Bruguiera sexangula is limited, its demonstrated biological activities in other systems have garnered interest, particularly in the field of oncology. This guide provides a comprehensive overview of the current knowledge on brugine, including its chemical properties, known biological effects, and potential therapeutic applications. It also outlines experimental protocols for its study and presents logical workflows for further investigation into its functions.

Chemical and Physical Properties of Brugine

Brugine is chemically defined as (+)-tropine 1,2-dithiolan-3-carboxylate.[1] It is a tropane alkaloid, a class of compounds characterized by a bicyclic [3.2.1] tropane ring structure.[3]

| Property | Value |

| PubChem CID | 442998 |

| Molecular Formula | C₁₂H₁₉NO₂S₂ |

| Molecular Weight | 273.4 g/mol |

| IUPAC Name | (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (3S)-dithiolane-3-carboxylate |

| Synonyms | (+)-tropine 1,2-dithiolan-3-carboxylate |

| Source Organisms | Bruguiera sexangula, Bruguiera exaristata |

Endogenous Function in Bruguiera sexangula

The endogenous function of brugine in Bruguiera sexangula has not been explicitly elucidated in scientific literature. However, based on the well-established roles of tropane alkaloids in other plant species, it is highly probable that brugine serves as a chemical defense agent. Tropane alkaloids are known to be toxic and act as feeding deterrents to insects and other herbivores.[3][4] The production of such secondary metabolites is a key survival strategy for plants, particularly in competitive ecosystems like mangrove forests.

Further research is required to definitively establish the specific endogenous roles of brugine, which may include:

-

Herbivore Deterrence: Its toxicity likely discourages consumption by insects and larger animals.

-

Antimicrobial and Antifungal Activity: Alkaloids often exhibit properties that protect plants from pathogenic microorganisms.

-

Allelopathy: It may influence the growth of nearby competing plant species.

-

Rhizosphere Ecology: Some tropane alkaloids are known to mediate interactions with soil microorganisms.[5]

Biological Activities and Pharmacological Potential

While its role within the source plant is a subject of inference, the biological effects of brugine on other organisms have been the focus of some research.

Anticancer Activity

Initial studies revealed that crude extracts from the bark of B. sexangula, containing brugine and other alkaloids, exhibited antitumor activity against Sarcoma 180 and Lewis Lung carcinoma.[1] More recent computational studies, utilizing a network pharmacology approach, have explored the potential molecular mechanisms of brugine's anticancer effects, particularly against breast cancer.[6]

This research suggests that brugine may exert its effects by modulating multiple signaling pathways.[6][7] The table below summarizes the key findings from these computational analyses.

| Target Pathway/Process | Potential Effect of Brugine |

| cAMP Signaling | Modulation of this pathway, which is crucial in cell proliferation and differentiation. |

| JAK/STAT Pathway | Interference with this pathway, which is often dysregulated in cancer and plays a role in cell growth and survival. |

| PI3K-Akt Pathway | Regulation of this key pathway involved in cell proliferation, survival, and apoptosis. |

| HIF-1 Signaling | Potential modulation of cellular responses to hypoxia, a common feature of the tumor microenvironment. |

| Calcium Signaling | Influence on intracellular calcium levels, which can affect various cellular processes including apoptosis. |

| Necroptosis | Possible induction of this form of programmed cell death in cancer cells. |

| Protein Kinase A (PKA) | Molecular docking studies suggest a high binding affinity for PKA, a key enzyme in the cAMP signaling pathway.[6] |

It is important to note that these findings are based on computational models and require experimental validation to confirm the therapeutic potential of brugine.

Toxicity

The alkaloids from Bruguiera sexangula, including brugine, have been reported to be toxic.[1] This is a common characteristic of tropane alkaloids and a critical consideration in any drug development efforts.

Experimental Protocols

Detailed experimental protocols specifically for the study of brugine's endogenous function are not available. However, standard methodologies for the investigation of plant alkaloids can be adapted.

1. Isolation and Purification of Brugine

-

Source Material: Stem bark of Bruguiera sexangula.

-

Extraction:

-

Air-dry and pulverize the plant material.

-

Perform a Soxhlet extraction with a suitable solvent such as methanol (B129727) or ethanol.

-

Acid-base extraction is a common method for isolating alkaloids. The crude extract is dissolved in an acidic solution (e.g., 5% HCl) to protonate the alkaloids, making them water-soluble.

-

The aqueous solution is then washed with an organic solvent (e.g., dichloromethane) to remove neutral and acidic compounds.

-

The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents.

-

The alkaloids are then extracted into an organic solvent.

-

-

Purification:

-

The crude alkaloid extract can be subjected to column chromatography on silica (B1680970) gel or alumina.

-

Further purification can be achieved using High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC.

-

2. Structural Elucidation

-

Spectroscopic Techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to determine the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

UV-Vis Spectroscopy: To analyze the electronic transitions within the molecule.

-

3. In Vitro Biological Activity Assays

-

Cytotoxicity Assays:

-

MTT Assay: To assess the effect of brugine on the viability of cancer cell lines.

-

LDH Assay: To measure cytotoxicity by quantifying lactate (B86563) dehydrogenase release from damaged cells.

-

-

Enzyme Inhibition Assays: Based on computational predictions, assays for enzymes like Protein Kinase A (PKA) can be performed to validate binding and inhibitory activity.

-

Western Blotting: To investigate the effect of brugine on the expression levels of key proteins in signaling pathways such as PI3K-Akt and JAK/STAT in treated cancer cells.

Visualizations

Below are diagrams representing logical workflows and potential mechanisms of action for brugine.

References

- 1. connectsci.au [connectsci.au]

- 2. Chemical Constituents and Biological Activities of Bruguiera Genus and Its Endophytes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tropane alkaloid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Biological activities of the nortropane alkaloid, calystegine B2, and analogs: structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A network pharmacology-based investigation of brugine reveals its multi-target molecular mechanism against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Synthesis of Brugine: A Technical Guide to its Biosynthetic Pathway and Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brugine, a tropane (B1204802) alkaloid identified as (+)-tropine 1,2-dithiolan-3-carboxylate, is a natural product found in the mangrove plants of the Bruguiera genus, notably Bruguiera sexangula and Bruguiera cylindrica.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the known and hypothesized biosynthetic pathways of brugine, its precursors, and the key enzymes involved. Drawing parallels with the well-studied biosynthesis of other tropane and pyrrolizidine (B1209537) alkaloids, this document outlines the synthesis of the tropine (B42219) moiety and explores the putative pathway for the formation of its unique 1,2-dithiolane-3-carboxylic acid component. Detailed experimental protocols for the extraction, purification, and analysis of tropane alkaloids, applicable to brugine, are also provided. This guide serves as a foundational resource for researchers interested in the natural product chemistry, biosynthesis, and potential pharmacological applications of brugine.

Introduction

Tropane alkaloids are a class of bicyclic organic compounds that have been a subject of interest for their diverse pharmacological activities.[7][8] Brugine is a unique tropane alkaloid due to its esterification with 1,2-dithiolane-3-carboxylic acid.[1] Understanding its biosynthetic pathway is crucial for potential biotechnological production and for the discovery of novel enzymatic mechanisms. The synthesis of brugine can be conceptually divided into three main stages: the formation of the tropine core, the biosynthesis of the 1,2-dithiolane-3-carboxylic acid moiety, and the final esterification of these two precursors.

The Biosynthetic Pathway of the Tropine Moiety

The biosynthesis of the tropine ring in brugine is believed to follow the well-established pathway for tropane alkaloids, which has been extensively studied in plants like Atropa belladonna and Datura stramonium.[8][9][10]

Precursors and Early Steps

The primary precursors for the tropane ring are the amino acids L-arginine and L-ornithine.[8][11] These are converted to putrescine, a key intermediate in polyamine metabolism.[12][13] The first committed step in tropane alkaloid biosynthesis is the N-methylation of putrescine, catalyzed by the enzyme putrescine N-methyltransferase (PMT) .[9][12][13][14][15][16][17][18] This reaction utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor.[12][13]

Formation of the Tropane Ring

N-methylputrescine is then oxidatively deaminated by a diamine oxidase to produce 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[7][19] The subsequent steps leading to the formation of the bicyclic tropinone (B130398) structure are complex and involve the condensation of the N-methyl-Δ¹-pyrrolinium cation with a two-carbon unit derived from acetyl-CoA.[7]

Reduction of Tropinone to Tropine

Tropinone represents a critical branch point in the biosynthesis of various tropane alkaloids.[20][21][22][23] The formation of the tropine moiety of brugine requires the stereospecific reduction of the keto group in tropinone to a hydroxyl group. This reaction is catalyzed by tropinone reductase I (TR-I) , an NADPH-dependent enzyme that produces tropine (3α-tropanol).[3][9][20][22][23][24][25][26]

The Putative Biosynthetic Pathway of 1,2-Dithiolane-3-carboxylic Acid

The biosynthesis of the 1,2-dithiolane-3-carboxylic acid moiety of brugine is not well-elucidated. However, analogies can be drawn from the known biosynthetic pathways of similar sulfur-containing compounds, such as asparagusic acid and lipoic acid.[7][9][20][24][25][27]

It is hypothesized that the biosynthesis starts from a simple carboxylic acid precursor. Biosynthetic studies on asparagusic acid (1,2-dithiolane-4-carboxylic acid) have indicated that isobutyric acid is a precursor.[28][29] The pathway likely involves the enzymatic incorporation of two sulfur atoms to form the dithiolane ring. The sulfur is likely derived from the sulfur-containing amino acid L-cysteine.[10][12][14][30] The formation of the disulfide bond to create the cyclic dithiolane structure is likely an oxidative process.

Final Step: Esterification

The final step in the biosynthesis of brugine is the esterification of the hydroxyl group of tropine with the carboxyl group of 1,2-dithiolane-3-carboxylic acid. This reaction is likely catalyzed by a tropine acyltransferase , an enzyme that utilizes an activated form of the carboxylic acid, possibly a CoA-thioester.[1][2][8][11][31]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Proposed biosynthetic pathway of Brugine.

Caption: General experimental workflow for Brugine isolation and analysis.

Quantitative Data

Specific quantitative data for the enzymes involved in brugine biosynthesis are not available. However, kinetic parameters for homologous enzymes from other tropane alkaloid-producing plants can provide valuable estimates.

| Enzyme | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | Plant Source | Reference(s) |

| Putrescine N-methyltransferase (PMT) | Putrescine, S-adenosyl-L-methionine | 100 - 400 (Putrescine) | 0.16 - 0.39 | Datura stramonium, Nicotiana tabacum | [13][15][17] |

| Tropinone Reductase I (TR-I) | Tropinone, NADPH | 30 - 50 (Tropinone) | 1.5 - 2.5 | Datura stramonium | [22][23] |

Note: These values are indicative and may vary depending on the specific plant species and experimental conditions.

Experimental Protocols

Extraction of Tropane Alkaloids from Bruguiera Species

This protocol is a general method for the extraction of tropane alkaloids and can be adapted for the isolation of brugine.[5][16][18][32][33]

-

Plant Material Preparation: Collect fresh or dried plant material (e.g., bark, leaves) of Bruguiera sexangula or Bruguiera cylindrica. Grind the material to a fine powder.

-

Defatting: Extract the powdered plant material with a nonpolar solvent like n-hexane or petroleum ether to remove fats and waxes. Discard the solvent.

-

Alkaloid Extraction: Macerate the defatted plant material in methanol or a mixture of chloroform (B151607) and methanol (e.g., 9:1 v/v) for 24-48 hours with occasional shaking. Filter the extract and repeat the extraction process two more times.

-

Acid-Base Partitioning: a. Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract. b. Dissolve the crude extract in 5% aqueous hydrochloric acid or sulfuric acid. c. Filter the acidic solution to remove any insoluble material. d. Wash the acidic solution with a nonpolar solvent like diethyl ether or chloroform to remove neutral and weakly acidic compounds. e. Basify the aqueous solution to a pH of 9-10 with ammonium (B1175870) hydroxide (B78521) or sodium carbonate. f. Extract the liberated alkaloids with chloroform or dichloromethane (B109758) several times.

-

Purification: a. Combine the organic extracts containing the alkaloids and dry over anhydrous sodium sulfate. b. Evaporate the solvent to yield the crude alkaloid mixture. c. Purify the crude mixture using column chromatography on silica gel or alumina, eluting with a gradient of chloroform and methanol. d. Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:ammonia) and a visualizing agent (e.g., Dragendorff's reagent). e. Combine the fractions containing brugine and evaporate the solvent to obtain the purified compound.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification of tropane alkaloids.[15][27]

-

Sample Preparation: Prepare a standard solution of a known concentration of an internal standard (e.g., atropine-d3). Add a known amount of the internal standard to the purified brugine sample or the crude extract.

-

Derivatization (Optional but Recommended): To improve volatility and thermal stability, the sample can be derivatized by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC-MS Analysis:

-

Gas Chromatograph: Use a capillary column suitable for alkaloid analysis (e.g., HP-5MS).

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C) at a controlled rate.

-

Injector and Detector Temperature: Set appropriately (e.g., 250°C).

-

Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 50-500).

-

-

Quantification: Identify the peaks corresponding to brugine and the internal standard based on their retention times and mass spectra. Quantify the amount of brugine by comparing the peak area of brugine to that of the internal standard.

Conclusion

The biosynthesis of brugine presents a fascinating example of the diversification of secondary metabolism in plants. While the pathway for its tropine moiety is well-understood within the broader context of tropane alkaloid biosynthesis, the formation of the 1,2-dithiolane-3-carboxylic acid component remains an area ripe for investigation. This guide provides a solid foundation for researchers to delve into the enzymology and genetics of brugine synthesis, which could unlock novel biocatalysts and pathways for the production of valuable sulfur-containing and alkaloid compounds. Further research into the unique biochemistry of mangrove plants like Bruguiera is essential to fully unravel the intricacies of brugine's natural synthesis.

References

- 1. Tropine acyltransferase - Wikipedia [en.wikipedia.org]

- 2. EC 2.3.1.185 [iubmb.qmul.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Constituents and Biological Activities of Bruguiera Genus and Its Endophytes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Constituents and Biological Activities of Bruguiera Genus and Its Endophytes: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lipoic acid - Wikipedia [en.wikipedia.org]

- 8. enzyme-database.org [enzyme-database.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Amino Acid and Sulfur Metabolism [mpimp-golm.mpg.de]

- 11. tropine acyltransferase(EC 2.3.1.185) - Creative Enzymes [creative-enzymes.com]

- 12. Pathway Analysis of Sulfur Containing Amino Acids [mpimp-golm.mpg.de]

- 13. Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biosynthesis of Sulfur-Containing Small Biomolecules in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Modulation of Tropane Alkaloids’ Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Putrescine N-methyltransferases--a structure-function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Asparagusic acid - Wikipedia [en.wikipedia.org]

- 21. grokipedia.com [grokipedia.com]

- 22. Tropinone reductases, enzymes at the branch point of tropane alkaloid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Lipoic acid biosynthesis defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Identification of a novel lipoic acid biosynthesis pathway reveals the complex evolution of lipoate assembly in prokaryotes | PLOS Biology [journals.plos.org]

- 26. Tropinone reductase I - Wikipedia [en.wikipedia.org]

- 27. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 28. pubs.acs.org [pubs.acs.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. The sulfur-containing amino acids: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Pseudotropine acyltransferase - Wikipedia [en.wikipedia.org]

- 32. Frontiers | Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase [frontiersin.org]

- 33. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Brugine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brugine, a sulfur-containing tropane (B1204802) alkaloid isolated from the mangrove species Bruguiera sexangula and Bruguiera exaristata, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology.[1][2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of Brugine, its biological activities, and the signaling pathways it modulates. The information is presented to support further research and development of Brugine as a potential drug candidate. While extensive research has elucidated its biological effects, quantitative data on some of its physicochemical properties and detailed spectral analyses remain areas for further investigation.

Physicochemical Properties

Brugine is chemically known as (+)-tropine 1,2-dithiolan-3-carboxylate.[3] Its unique structure, featuring a tropane skeleton esterified with 1,2-dithiolan-3-carboxylic acid, is responsible for its distinct biological activities. A summary of its known physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉NO₂S₂ | PubChem |

| Molecular Weight | 273.41 g/mol | PubChem |

| IUPAC Name | (3S)-1,2-dithiolan-3-yl (1R,3s,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl ester | PubChem |

| CAS Number | 14912-30-2 | PubChem |

| Appearance | Not explicitly reported, but related alkaloids are often crystalline solids. | N/A |

| Melting Point | Not experimentally determined. | N/A |

| Boiling Point | Predicted: 372.1 ± 42.0 °C | ChemicalBook |

| Solubility | Soluble in chloroform (B151607), dichloromethane, ethyl acetate, DMSO, and acetone. | BioCrick |

| Specific Rotation | [α]D²⁴ = -24° (in purified chloroform) | [4] |

| Predicted pKa | 9.97 ± 0.40 | ChemicalBook |

Note: Many of the physical properties, such as melting point and boiling point, have not been experimentally determined and are based on predictions. Further empirical studies are required for accurate characterization.

Spectral Data

Biological Activity and Signaling Pathways

Brugine has demonstrated significant cytotoxic activity against various cancer cell lines, including sarcoma 180 and Lewis lung carcinoma.[1] Its anticancer effects are attributed to its ability to modulate multiple critical signaling pathways involved in cell proliferation, survival, and angiogenesis. Network pharmacology studies have identified several key pathways targeted by Brugine.[1]

cAMP/PKA Signaling Pathway

Molecular docking studies have revealed a high binding affinity of Brugine for Protein Kinase A (PKA), a key enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.[1] This interaction is believed to be central to Brugine's mechanism of action. The cAMP/PKA pathway is a crucial regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer.

JAK/STAT Signaling Pathway

Brugine has been shown to modulate the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[1] This pathway is critical for cytokine signaling and is often constitutively active in cancer, promoting cell proliferation and survival. While the precise molecular targets of Brugine within this pathway are yet to be fully elucidated, it is hypothesized to inhibit the phosphorylation of key components like JAKs and STATs.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another crucial regulator of cell survival and proliferation that is frequently hyperactivated in cancer. Brugine has been identified as a modulator of this pathway.[1] It is proposed that Brugine exerts its anticancer effects by inhibiting the phosphorylation of key kinases in this cascade, such as Akt and mTOR.

KDR (VEGFR2) Signaling Pathway

In the context of colon cancer, Brugine has been shown to suppress cell growth by mediating the Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). It down-regulates the mRNA and phosphorylation of KDR and downstream signaling molecules such as PKCα, PLCγ, and Raf1.

Experimental Protocols

Isolation of Brugine from Bruguiera sexangula

The following is a general protocol based on the originally reported isolation method.[3]

Workflow:

Methodology:

-

Extraction: The dried and milled bark of Bruguiera sexangula is percolated with ethanol at a slightly elevated temperature (e.g., 40°C).

-

Concentration: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude gum.

-

Acid-Base Extraction:

-

The crude extract is dissolved in water and basified with a weak base like ammonia.

-

This aqueous solution is then extracted with an organic solvent such as chloroform.

-

The organic layer, containing the alkaloids, is then extracted with a dilute acid (e.g., 0.5 M sulfuric acid).

-

The acidic aqueous layer is washed with chloroform to remove neutral impurities.

-

The aqueous layer is then basified again with ammonia, and the alkaloids are re-extracted into chloroform.

-

-

Purification: The resulting crude alkaloid mixture is subjected to chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, to isolate pure Brugine.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation. The following is a generalized protocol that can be adapted for testing the cytotoxic effects of Brugine on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of Brugine (and a vehicle control, e.g., DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692).

-

Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be determined from the dose-response curve.

Conclusion

Brugine is a promising natural product with demonstrated anti-cancer properties. Its mechanism of action involves the modulation of several key signaling pathways, making it a molecule of significant interest for drug development. However, to advance its preclinical and potential clinical development, further research is imperative. Specifically, a thorough characterization of its physicochemical properties, including experimental determination of its melting point, boiling point, and aqueous solubility, is needed. Furthermore, the acquisition and publication of its complete spectral data (NMR, IR, MS) would be invaluable for quality control and regulatory purposes. Finally, more in-depth studies are required to elucidate the precise molecular interactions of Brugine within the identified signaling pathways to fully understand its mechanism of action and to guide the rational design of more potent and selective derivatives.

References

Unraveling the Enigma: A Technical Guide to the Hypothesized Mechanism of Action of Brugine

For Immediate Release

A Deep Dive into the Putative Anti-Cancer Pathways of a Mangrove Alkaloid

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the current leading hypothesis regarding the mechanism of action for brugine, a sulfur-containing alkaloid isolated from the mangrove species Bruguiera sexangula. The information presented herein is primarily derived from computational network pharmacology and molecular docking studies, as robust experimental validation in peer-reviewed literature is not yet available. This document summarizes the prevailing hypothesis and proposes a detailed roadmap for its experimental validation.

Brugine has demonstrated cytotoxic activity against cancer cell lines such as sarcoma 180 and Lewis lung cancer, though the underlying molecular pathways have remained largely elusive.[1] A pivotal network pharmacology study has provided the most detailed hypothesis to date, suggesting a multi-target mechanism of action for brugine in the context of breast cancer.[1][2]

The Core Hypothesis: Multi-Pathway Modulation Centered on Protein Kinase A

The central hypothesis posits that brugine exerts its anti-cancer effects by modulating several key signaling pathways. Computational analyses, including molecular docking, have identified Protein Kinase A (PKA) , a critical enzyme in the cAMP signaling pathway, as a primary molecular target for which brugine shows a high binding affinity.[1][2]

By targeting PKA, brugine is thought to initiate a cascade of downstream effects, influencing a network of interconnected signaling pathways crucial for cancer cell proliferation, survival, and metabolism. The key pathways implicated in brugine's hypothesized mechanism of action include:

-

cAMP Signaling Pathway: As the primary target, PKA is a key regulator of this pathway, which is involved in a vast array of cellular processes.[1][3]

-

PI3K-Akt Signaling Pathway: A critical pathway for cell survival and proliferation, often dysregulated in cancer.[1][4]

-

JAK/STAT Signaling Pathway: Plays a crucial role in cytokine signaling and immune response, and is implicated in cancer development.[1][4]

-

HIF-1 Signaling Pathway: A central regulator of cellular response to hypoxia, which is vital for tumor progression and angiogenesis.[1][4]

-

Calcium Signaling Pathway: Essential for various cellular functions, its dysregulation can contribute to cancer hallmarks.[1][4]

-

Necroptosis: A form of programmed necrosis, or inflammatory cell death, which has emerged as a potential therapeutic target in cancer.[1][3][4]

The following diagram illustrates the hypothesized signaling cascade initiated by brugine.

Quantitative Data Summary

To date, there is a notable absence of published quantitative bioactivity data for purified brugine against its putative molecular targets. The primary network pharmacology study describes a "high affinity" for PKA based on docking scores but does not provide specific IC50 or Ki values.[1] The only available quantitative data pertains to the toxicity of crude extracts from Bruguiera sexangula, the plant source of brugine.

| Compound/Extract | Assay Type | Organism/System | Result | Reference |

| Bruguiera sexangula Leaf Extract | Brine Shrimp Lethality Test | Artemia salina | LC50: 337 µg/mL | [4] |

Note: The LC50 value represents the concentration of the crude extract that is lethal to 50% of the brine shrimp larvae and serves as a general measure of toxicity, not a specific measure of enzymatic or cellular inhibition.

Proposed Experimental Protocols for Hypothesis Validation

The following protocols outline the necessary experimental work to validate the computationally derived hypothesis of brugine's mechanism of action.

Protocol 1: In Vitro Protein Kinase A (PKA) Kinase Assay

Objective: To determine if brugine directly inhibits the enzymatic activity of PKA and to calculate its half-maximal inhibitory concentration (IC50).

Methodology:

-

Reagents and Materials:

-

Recombinant human PKA catalytic subunit.

-

Fluorescently labeled PKA substrate peptide (e.g., Kemptide).

-

Adenosine triphosphate (ATP).

-

Brugine (purified, various concentrations).

-

Positive control inhibitor (e.g., H-89).

-

Kinase assay buffer.

-

384-well microplates.

-

Plate reader capable of fluorescence detection.

-

-

Procedure:

-

Prepare a serial dilution of brugine in the kinase assay buffer.

-

In a 384-well plate, add 5 µL of the PKA enzyme to each well.

-

Add 5 µL of the diluted brugine, vehicle control (DMSO), or positive control (H-89) to the respective wells.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 10 µL of a solution containing the PKA substrate peptide and ATP.

-

Allow the reaction to proceed for 60 minutes at 30°C.

-

Terminate the reaction by adding a stop solution.

-

Measure the fluorescence intensity on a plate reader. A decrease in fluorescence corresponds to the inhibition of substrate phosphorylation.

-

Calculate the percentage of inhibition for each brugine concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of brugine concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: Cellular Cyclic AMP (cAMP) Level Measurement Assay

Objective: To assess whether brugine modulates intracellular cAMP levels in a cellular context, which would support the hypothesis of PKA pathway engagement.

Methodology:

-

Reagents and Materials:

-

Breast cancer cell line (e.g., MCF-7 or MDA-MB-231).

-

Cell culture medium and supplements.

-

Brugine (purified, various concentrations).

-

Forskolin (B1673556) (an adenylate cyclase activator, used as a positive control to stimulate cAMP production).

-

cAMP competition enzyme-linked immunoassay (ELISA) kit or a luminescence-based assay kit (e.g., cAMP-Glo™ Assay).[5][6]

-

96-well cell culture plates.

-

Luminometer or microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of brugine for 1 hour.

-

Stimulate the cells with forskolin for 30 minutes to induce cAMP production. Include a non-stimulated control.

-

Lyse the cells according to the assay kit manufacturer's instructions to release intracellular cAMP.

-

Perform the cAMP detection assay following the kit's protocol. This typically involves a competitive binding reaction where cAMP from the sample competes with a labeled cAMP for binding to a specific antibody.

-

Measure the signal (absorbance or luminescence). The signal will be inversely proportional to the amount of cAMP in the sample.

-

Generate a standard curve using the provided cAMP standards.

-

Calculate the concentration of cAMP in each sample and determine if brugine treatment alters the forskolin-stimulated cAMP levels.

-

Protocol 3: Western Blot Analysis of Downstream Signaling Pathways

Objective: To investigate if brugine treatment affects the phosphorylation status of key proteins in the computationally implicated downstream pathways (e.g., PI3K-Akt, JAK/STAT).

Methodology:

-

Reagents and Materials:

-

Breast cancer cell line.

-

Brugine (at a concentration determined from cell viability assays, e.g., IC50).

-

Cell lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF membranes and transfer apparatus.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Culture cells to 70-80% confluency and treat with brugine or vehicle control for a specified time (e.g., 24 hours).

-

Harvest and lyse the cells on ice.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the desired primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply the chemiluminescent substrate.

-

Capture the image using a digital imaging system.

-

Strip the membrane and re-probe for total protein (e.g., anti-total-Akt) and the loading control (anti-β-actin) to ensure equal loading.

-

Quantify the band intensities to determine the relative change in protein phosphorylation upon brugine treatment.

-

The following diagram provides a workflow for the experimental validation of the brugine mechanism of action hypothesis.

Conclusion

The current understanding of brugine's mechanism of action is in its infancy, resting on a compelling but unvalidated computational hypothesis. The proposed multi-target action, centered on the inhibition of Protein Kinase A, presents an exciting avenue for anti-cancer drug discovery. However, rigorous experimental validation is paramount. The protocols detailed in this guide provide a clear and structured approach for the scientific community to systematically test this hypothesis, quantify the bioactivity of brugine, and elucidate the precise molecular events it triggers in cancer cells. The outcomes of these future studies will be critical in determining whether brugine can be translated from a compound of interest into a viable therapeutic lead.

References

- 1. jeeng.net [jeeng.net]

- 2. A network pharmacology-based investigation of brugine reveals its multi-target molecular mechanism against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 4. Toxicity and potential bioactive compounds of Rhizophora apiculata and Bruguiera sexangula leaf extracts from two small islands on the coast of South Sumatra - Journal of Ecological Engineering - Tom Vol. 26, nr 2 (2025) - BazTech - Yadda [yadda.icm.edu.pl]

- 5. cAMP-Glo™ Assay [promega.com]

- 6. Cyclic AMP Assay Kit | Cell Signaling Technology [cellsignal.com]

Potential Biological Targets of Brugine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brugine, a sulfur-containing alkaloid isolated from the mangrove plant Bruguiera sexangula, has demonstrated cytotoxic activity against certain cancer cell lines, suggesting its potential as an anticancer agent.[1] This technical guide provides an in-depth analysis of the potential biological targets of Brugine, drawing upon computational network pharmacology studies. The primary focus is to elucidate the molecular mechanisms through which Brugine may exert its therapeutic effects, providing a foundation for future experimental validation and drug development efforts. This document outlines key signaling pathways implicated in Brugine's mechanism of action, presents quantitative data from computational analyses, and details the experimental protocols employed in these predictive studies.

Predicted Biological Targets and Signaling Pathways

Network pharmacology analyses have identified multiple potential biological targets for Brugine, suggesting a multi-target mechanism of action, particularly in the context of breast cancer.[1] These studies indicate that Brugine may modulate several critical signaling pathways involved in cancer progression.

A key predicted high-affinity target for Brugine is Protein Kinase A (PKA) .[1] PKA is a crucial enzyme in the cAMP signaling pathway, which is involved in regulating a wide array of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of the cAMP-PKA pathway has been implicated in various cancers.

In addition to the cAMP signaling pathway, Brugine is predicted to modulate the following signaling cascades:[1][2]

-

JAK/STAT Signaling Pathway: This pathway is integral to immune responses, cell growth, and apoptosis. Its aberrant activation is a hallmark of many cancers.

-

HIF-1 Signaling Pathway: The Hypoxia-Inducible Factor-1 (HIF-1) pathway is a critical mediator of the cellular response to low oxygen levels, a common feature of the tumor microenvironment. It plays a key role in angiogenesis, cell survival, and metabolism.

-

PI3K-Akt Signaling Pathway: This is a major pathway in cancer, regulating cell proliferation, growth, and survival.

-

Calcium Signaling Pathway: Intracellular calcium signaling governs a multitude of cellular functions, and its dysregulation can contribute to tumorigenesis.

-

Necroptosis: This is a form of programmed necrosis, or inflammatory cell death, which can play a dual role in either promoting or suppressing cancer.

The multi-target nature of Brugine, as suggested by these computational studies, could be advantageous in treating complex diseases like cancer, which often involve multiple dysregulated pathways.

Quantitative Data from Computational Analyses

The following table summarizes the predicted binding affinity of Brugine with Protein Kinase A (PKA), as determined by molecular docking and molecular dynamics simulation studies.[2] It is important to note that these values are the result of computational predictions and await experimental validation.

| Target Protein | Computational Method | Predicted Binding Free Energy (kcal/mol) |

| Protein Kinase A (PKA) | Molecular Docking & MM-GBSA | -31.53 ± 5.3 |

Note: MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) is a method used to calculate the free energy of binding of a ligand to a protein.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the predicted signaling pathways targeted by Brugine and a typical workflow for its computational investigation.

Caption: Predicted signaling pathways modulated by Brugine.

Caption: A typical computational workflow for identifying Brugine's targets.

Experimental Protocols

The following are detailed, representative methodologies for the key computational experiments used to predict the biological targets of Brugine.

Network Pharmacology-Based Target Identification

This approach integrates data from multiple sources to predict the targets of a compound and its mechanism of action.

-

Compound Information and Target Prediction:

-

The 2D structure of Brugine is obtained from a chemical database (e.g., PubChem).

-

The structure is used as input for a target prediction server (e.g., SwissTargetPrediction) to identify potential protein targets.

-

-

Disease-Associated Gene Collection:

-

Genes associated with a specific disease (e.g., breast cancer) are collected from databases such as The Cancer Genome Atlas (TCGA) and GeneCards.

-

-

Construction of Protein-Protein Interaction (PPI) Network:

-

The predicted targets of Brugine and the disease-associated genes are uploaded to a PPI database (e.g., STRING) to construct an interaction network.

-

The network is visualized and analyzed using software like Cytoscape to identify key hub proteins and modules.

-

-

Pathway and Functional Enrichment Analysis:

-

The genes in the PPI network are subjected to Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis using tools like DAVID or Metascape.

-

This analysis identifies the biological processes and signaling pathways that are significantly associated with the potential targets of Brugine.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Preparation of the Receptor and Ligand:

-

The 3D structure of the target protein (e.g., PKA) is downloaded from the Protein Data Bank (PDB).

-

Water molecules and any co-crystallized ligands are removed from the protein structure.

-

Polar hydrogen atoms and Kollman charges are added to the protein using software like AutoDock Tools.

-

The 3D structure of Brugine is prepared by optimizing its geometry and assigning Gasteiger charges.

-

-

Grid Box Generation:

-

A grid box is defined around the active site of the target protein to specify the search space for the docking simulation.

-

-

Docking Simulation:

-

A docking program like AutoDock Vina is used to perform the docking calculations.

-

The program systematically searches for the optimal binding pose of Brugine within the defined grid box, evaluating the binding affinity for each pose using a scoring function.

-

-

Analysis of Results:

-

The resulting binding poses are ranked based on their predicted binding energies.

-

The pose with the lowest binding energy is selected for further analysis of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between Brugine and the target protein using visualization software like PyMOL or Discovery Studio.

-

Molecular Dynamics (MD) Simulation

MD simulations are used to study the dynamic behavior of the protein-ligand complex over time.

-

System Preparation:

-

The best-ranked docked complex of Brugine and the target protein is used as the starting structure.

-

The complex is placed in a simulation box filled with a specific water model (e.g., TIP3P).

-

Ions are added to neutralize the system.

-

-

Simulation Protocol:

-

The system is first subjected to energy minimization to remove any steric clashes.

-

The system is then gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant volume and then constant pressure.

-

A production MD simulation is run for a specified period (e.g., 100 ns) using a simulation package like GROMACS or AMBER.

-

-

Trajectory Analysis:

-

The trajectory from the MD simulation is analyzed to assess the stability of the complex. This includes calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and the root-mean-square fluctuation (RMSF) of individual residues.

-

The binding free energy of the complex is calculated using methods like MM-PBSA or MM-GBSA to provide a more accurate estimation of binding affinity.

-

Conclusion and Future Directions

The computational evidence presented in this guide strongly suggests that Brugine is a multi-target compound with the potential to modulate several key signaling pathways implicated in cancer. Protein Kinase A has been identified as a high-affinity target, providing a specific avenue for further investigation.

It is crucial to emphasize that these findings are based on in silico predictions and require rigorous experimental validation. Future research should focus on:

-

In vitro enzyme assays to confirm the inhibitory activity of Brugine against PKA and other predicted kinase targets.

-

Cell-based assays to investigate the effects of Brugine on the identified signaling pathways in cancer cell lines.

-

Binding affinity studies , such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), to quantitatively measure the interaction between Brugine and its targets.

-

In vivo studies in animal models to evaluate the anti-tumor efficacy and safety of Brugine.

By systematically validating these computational predictions, the full therapeutic potential of Brugine can be elucidated, paving the way for its development as a novel anticancer agent.

References

Brugine: A Technical Guide on Physicochemical Properties and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative data on the solubility and stability of Brugine is limited. This guide provides an in-depth overview based on its chemical nature as a tropane (B1204802) alkaloid and general principles of pharmaceutical analysis. The experimental protocols described are proposed methodologies and should be adapted and validated for specific research needs.

Introduction

Brugine is a sulfur-containing tropane alkaloid first isolated from the bark and stem of the mangrove plant Bruguiera sexangula.[1] Structurally, it is the ester of tropine (B42219) and 1,2-dithiolane-3-carboxylic acid. Recent research has highlighted its potential as an anti-cancer agent, particularly in breast cancer, by targeting specific signaling pathways.[2][3][4] This technical guide aims to provide a comprehensive overview of the known information regarding Brugine, infer its likely physicochemical properties based on its structural class, and outline methodologies for its systematic analysis.

Physicochemical Properties of Brugine

While specific experimental data for Brugine is scarce, its chemical structure as a tropane alkaloid allows for informed estimations of its properties.

Inferred Solubility Profile

Tropane alkaloids are generally characterized by a bicyclic amine structure. Their solubility is pH-dependent, with the protonated form being more water-soluble.

Table 1: Inferred Solubility Profile of Brugine

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous Buffers | pH-dependent | The tertiary amine in the tropane ring will be protonated at acidic pH, increasing aqueous solubility. At basic pH, the free base is less soluble. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Likely soluble | The hydroxyl group of the tropine moiety and the overall polarity of the molecule suggest solubility in lower alcohols. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Likely soluble | These solvents are generally effective for a wide range of organic molecules, including alkaloids. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Likely poorly soluble | The presence of polar functional groups (ester, amine, dithiolane) suggests limited solubility in nonpolar solvents. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Likely soluble | Often used in the extraction of alkaloids from plant material. |

Inferred Stability Profile

The stability of Brugine will be influenced by its ester and dithiolane functionalities.

Table 2: Inferred Stability Profile of Brugine

| Condition | Predicted Stability | Potential Degradation Pathway |

| pH | Unstable at strongly acidic or basic pH | The ester linkage is susceptible to acid- and base-catalyzed hydrolysis, yielding tropine and 1,2-dithiolane-3-carboxylic acid. |

| Temperature | Potentially unstable at elevated temperatures | Thermal stress can accelerate hydrolysis and potentially lead to the decomposition of the dithiolane ring. |

| Light (Photostability) | Unknown, potential for degradation | Many alkaloids exhibit some degree of photosensitivity. Photostability studies are recommended. |

| Oxidation | Potentially susceptible | The sulfur atoms in the dithiolane ring could be susceptible to oxidation. |

Proposed Experimental Protocols

The following are proposed, generalized protocols for determining the solubility and stability of Brugine. These should be considered as starting points for method development and validation.

Solubility Determination Protocol (Shake-Flask Method)

-

Preparation of Saturated Solutions: Add an excess amount of Brugine to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, methanol, ethanol, acetonitrile (B52724), DMSO).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the excess, undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of Brugine using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is expressed as the concentration of Brugine in the saturated solution (e.g., in mg/mL or µg/mL).

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial to separate the intact drug from its degradation products.

-

Column Selection: A C18 reversed-phase column is a common starting point for the analysis of alkaloids.

-

Mobile Phase Optimization:

-

Aqueous Phase: Start with a buffered aqueous phase (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the ionization of the tropane amine.

-

Organic Phase: Use a common organic modifier such as acetonitrile or methanol.

-

Gradient Elution: A gradient elution is recommended to ensure the separation of Brugine from potentially more polar or less polar degradation products.

-

-

Detection: UV detection is suitable for chromophoric compounds. The selection of the detection wavelength should be based on the UV spectrum of Brugine.

-

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, Brugine should be subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The method must be able to resolve the Brugine peak from all degradation product peaks.

Stability Study Protocol

-

Sample Preparation: Prepare solutions of Brugine in relevant buffers and formulations.

-

Storage Conditions: Store the samples under various conditions as per ICH guidelines (e.g., long-term: 25 °C/60% RH; accelerated: 40 °C/75% RH). Include photostability testing.

-

Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months).

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of Brugine remaining and to detect and quantify any degradation products.

-

Data Analysis: Plot the concentration of Brugine versus time to determine the degradation kinetics and estimate the shelf-life.

Mechanism of Action and Signaling Pathways

Network pharmacology studies have suggested that Brugine exerts its anti-cancer effects in breast cancer by modulating multiple signaling pathways.[2][3][4] The primary targets appear to be the cAMP and EGFR signaling pathways.

cAMP Signaling Pathway

Brugine is predicted to interact with key proteins in the cAMP signaling pathway. This pathway is crucial for regulating various cellular processes, including cell growth, differentiation, and apoptosis.

Caption: Proposed modulation of the cAMP signaling pathway by Brugine.

EGFR Signaling Pathway

Brugine is also implicated in the modulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer and plays a key role in cell proliferation and survival.

Caption: Postulated inhibitory effect of Brugine on the EGFR signaling pathway.

Conclusion

Brugine is a promising natural product with demonstrated anti-cancer potential. While specific data on its solubility and stability are not yet widely available, its chemical structure provides a basis for designing appropriate analytical methodologies. The proposed experimental protocols in this guide offer a framework for researchers to systematically characterize the physicochemical properties of Brugine, which is essential for its further development as a therapeutic agent. Furthermore, understanding its multi-target mechanism of action through pathways like cAMP and EGFR signaling will be critical in elucidating its full therapeutic potential.

References

- 1. Chemical Constituents and Biological Activities of Bruguiera Genus and Its Endophytes: A Review | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. [Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tropane Alkaloids [epharmacognosy.com]

The Tropane Alkaloid Brugine: A Technical Guide to Putative Homologs, Analogs, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brugine is a sulfur-containing tropane (B1204802) alkaloid first isolated from the mangrove plant Bruguiera sexangula. Recent computational studies have highlighted its potential as an anti-cancer agent, particularly in breast cancer, by modulating key signaling pathways. This technical guide provides a comprehensive overview of the known structural homologs and potential functional analogs of Brugine. Due to the limited publicly available data on Brugine itself, this document focuses on the biological activities of structurally related compounds to infer potential mechanisms and guide future research. It includes a summary of relevant signaling pathways, detailed experimental protocols for assessing biological activity, and visualizations to aid in understanding molecular interactions and experimental workflows.

Introduction to Brugine

Brugine is chemically defined as (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (3S)-1,2-dithiolane-3-carboxylate. Its structure is characterized by two key moieties: a tropane skeleton, which is a bicyclic amine common to a variety of pharmacologically active alkaloids, and a 1,2-dithiolane-3-carboxylate functional group.

Known Homologs of Brugine: The Tropane Alkaloids

Homologs of Brugine share the core tropane skeleton. This class of compounds is well-studied, with many members exhibiting significant biological activity. The ester functionality at the C3 position of the tropane ring is a common feature.

Atropine (B194438) and Scopolamine (B1681570)

Atropine and scopolamine are among the most well-known tropane alkaloids. They are esters of tropine (B42219) (3α-tropanol) and tropic acid. These compounds are well-characterized as competitive antagonists of muscarinic acetylcholine (B1216132) receptors.

Cocaine

Cocaine is another prominent tropane alkaloid, an ester of ecgonine. Unlike atropine and scopolamine, cocaine's primary mechanism of action is the inhibition of dopamine, serotonin, and norepinephrine (B1679862) reuptake transporters in the central nervous system.

Quantitative Biological Data for Brugine Homologs

While direct quantitative data for Brugine's interaction with these targets is not yet available, the following table summarizes the activity of its well-known homologs to provide a comparative baseline for future studies.

| Compound | Target | Assay | Value | Unit | Reference |

| Atropine | Muscarinic Acetylcholine Receptor | pA2 | 8.9 | - | [1] |

| Pirenzepine | Muscarinic Acetylcholine Receptor | pA2 | 7.9 | - | [1] |

| N-methylatropine | Muscarinic Acetylcholine Receptor | pKB | 9.58 | - | [2] |

| Cocaine | Dopamine Transporter (DAT) | IC50 | 5.8 x 10-7 | M | [3] |

| Cocaine Analog (2) | Dopamine Transporter (DAT) | IC50 | 16.01 | µM | [4] |

| Cocaine Analog (6) | Dopamine Transporter (DAT) | IC50 | 0.29 | µM | [4] |

| RTI-55 | Dopamine Transporter (DAT) | IC50 | <1.16 x 10-8 | M | [5] |

| RTI-121 | Dopamine Transporter (DAT) | IC50 | <1.16 x 10-8 | M | [5] |

| RTI-130 | Dopamine Transporter (DAT) | IC50 | <1.16 x 10-8 | M | [5] |

Potential Analogs of Brugine: Dithiolane-Containing Compounds

Analogs of Brugine can be conceptualized by focusing on its unique 1,2-dithiolane-3-carboxylic acid moiety. This functional group is less common in natural products compared to the tropane core.

Lipoic Acid

Lipoic acid, also known as 1,2-dithiolane-3-pentanoic acid, is a naturally occurring compound that contains a dithiolane ring. It is a cofactor for several important enzymes and is known for its antioxidant properties. While not a direct structural analog due to the absence of the tropane group, its dithiolane ring suggests potential for similar redox-related activities.

Signaling Pathways Implicated in Brugine's Biological Activity

A network pharmacology study has provided significant insights into the potential molecular mechanisms of Brugine's anti-cancer effects, particularly against breast cancer.[6] This computational approach identified several key signaling pathways that may be modulated by Brugine.[6][7]

cAMP Signaling Pathway

The study predicted that Brugine has a high binding affinity for Protein Kinase A (PKA), a key enzyme in the cAMP signaling pathway.[6][7] This pathway is crucial in regulating various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of the cAMP pathway has been implicated in the development and progression of cancer.

Caption: Putative inhibition of the cAMP signaling pathway by Brugine.

Other Implicated Pathways

The same network pharmacology study also suggested Brugine's involvement in other cancer-related pathways, including:

Experimental Protocols

The following are generalized protocols for assays that would be essential for validating the predicted biological activities of Brugine and its analogs.

Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Target cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer)

-

Complete cell culture medium

-

Brugine or analog stock solution (in a suitable solvent like DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include vehicle-only controls.

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for a typical MTT cytotoxicity assay.

Protein Kinase A (PKA) Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against PKA. Commercial kits are widely available for this purpose.

Materials:

-

Recombinant PKA enzyme

-

PKA substrate (e.g., a specific peptide like Kemptide)

-

ATP

-

Assay buffer

-

Test compound (Brugine or analog)

-

Detection reagent (e.g., phosphospecific antibody or ADP-Glo™ Kinase Assay kit)

-

Microplate (e.g., white, opaque for luminescence assays)

-

Microplate reader (capable of luminescence or fluorescence detection)

Procedure:

-

Reaction Setup: In a microplate well, combine the assay buffer, PKA enzyme, and the test compound at various concentrations.

-

Initiate Reaction: Add ATP to initiate the phosphorylation reaction.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Stop the reaction according to the kit instructions (e.g., by adding a stop solution).

-

Detection: Add the detection reagent, which measures either the amount of phosphorylated substrate or the amount of ADP produced.

-

Signal Reading: Read the signal (luminescence or fluorescence) using a microplate reader.

-

Data Analysis: Calculate the percentage of PKA inhibition for each concentration of the test compound and determine the IC50 value.

Caption: Logical flow of a Protein Kinase A (PKA) inhibition assay.

Conclusion and Future Directions

Brugine presents an interesting chemical scaffold with potential for development as an anti-cancer therapeutic. While direct experimental data on its biological activity and that of its close analogs is scarce, analysis of its structural homologs and the application of computational pharmacology have provided a solid foundation for future research. The tropane alkaloids serve as a rich source of compounds for understanding the structure-activity relationships of the core scaffold, while the dithiolane moiety suggests a potential role in redox modulation.

Future research should focus on:

-

Total synthesis of Brugine and its rationally designed analogs to enable comprehensive biological evaluation.

-

In vitro validation of the predicted anti-cancer activity and the proposed mechanism of action, particularly the inhibition of PKA and modulation of the cAMP, JAK/STAT, and PI3K-Akt pathways.

-

Determination of quantitative pharmacological data (IC50, Ki, etc.) for Brugine and its analogs to establish clear structure-activity relationships.

This guide serves as a starting point for researchers interested in exploring the therapeutic potential of this unique natural product. The provided protocols and pathway diagrams offer a framework for initiating these much-needed investigations.

References

- 1. A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological analysis of agonist-antagonist interactions at acetylcholine muscarinic receptors in a new urinary bladder assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of cocaine analogues. 2. 6H-[2]Benzopyrano[4,3-c]pyridin-6-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel C-1 Substituted Cocaine Analogs Unlike Cocaine or Benztropine - PMC [pmc.ncbi.nlm.nih.gov]